5-Methyl-2-(trifluoromethyl)furan-3-carboxamide
Overview
Description
5-Methyl-2-(trifluoromethyl)furan-3-carboxamide is a chemical compound with the molecular formula C7H6F3NO2 . It’s primarily used for research and development purposes .
Synthesis Analysis
The synthesis of 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide was described in a study .Molecular Structure Analysis
The molecular structure of 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide was determined via gas-phase electron diffraction (GED) using quantum-chemical data . The optimized set of geometrical parameters was shown in the study .Scientific Research Applications
-
Structural Chemistry
- Field : Structural chemistry is the study of the structural and spatial arrangement of atoms in molecules and the forces that act upon them .
- Application : “5-Methyl-2-(trifluoromethyl)furan-3-carboxamide” has been studied using gas-phase electron diffraction and quantum chemistry . This method allows for the determination of the geometrical structure of the molecule in its free state .
- Method of Application : The molecule was studied using gas-phase electron diffraction (GED) and quantum-chemical data . The electron diffraction patterns were recorded at St. Petersburg State Technological Institute with an EMR-100M electron diffraction unit at an accelerating voltage of 90 kV and a temperature of 25°C .
- Results or Outcomes : The aim of this work was to determine the geometrical structure of "5-Methyl-2-(trifluoromethyl)furan-3-carboxamide" . The results of this study are not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
5-methyl-2-(trifluoromethyl)furan-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c1-3-2-4(6(11)12)5(13-3)7(8,9)10/h2H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCKENOPYUWPSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C(F)(F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379628 | |
Record name | 5-methyl-2-(trifluoromethyl)furan-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(trifluoromethyl)furan-3-carboxamide | |
CAS RN |
175276-68-3 | |
Record name | 5-methyl-2-(trifluoromethyl)furan-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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